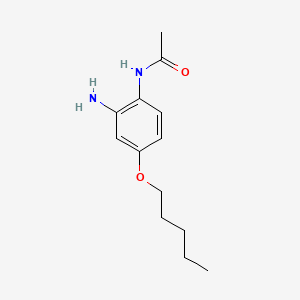

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-

Description

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- (CAS: 151717-27-0) is a substituted phenylacetamide derivative characterized by a pentyloxy group at the 4-position and an amino group at the 2-position of the phenyl ring. This compound belongs to a broader class of acetamides studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

151717-27-0 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-(2-amino-4-pentoxyphenyl)acetamide |

InChI |

InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16) |

InChI Key |

YPVDRQJSKHDMOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- typically involves the reaction of 2-amino-4-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-amino-4-(pentyloxy)aniline+acetic anhydride→Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Reactions

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo several chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | The amino group can be oxidized to form nitro derivatives. | Potassium permanganate, hydrogen peroxide |

| Reduction | The compound can be reduced to form corresponding amines. | Lithium aluminum hydride, catalytic hydrogenation |

| Substitution | Electrophilic substitution reactions can occur on the phenyl ring. | Bromine, chlorinating agents |

Chemistry

In the field of chemistry, Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- serves as an intermediate in the synthesis of more complex organic molecules. Its unique pentyloxy group enhances lipophilicity, which is crucial for drug design and development.

Medicine

The compound has been investigated for its potential use in drug development. Its structure allows for interaction with specific biological targets, making it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that similar compounds can induce apoptosis and autophagy in cancer cells, suggesting potential efficacy against various cancers.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, offering possibilities for treating neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- compared to other acetamides:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group and pentyloxy substitution | Enhanced lipophilicity improves bioavailability |

| N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | Different pharmacological properties due to quinoline structure |

| Acetamide, N-(3-acetylamino-4-(2,2,3,3... | Contains an acetylamino group | Unique reactivity profile influenced by the acetyl group |

Case Studies

- GPR88 Agonists Development : Recent studies have focused on developing synthetic agonists for GPR88, a novel drug target for psychiatric and neurodegenerative disorders. Acetamide derivatives have shown promise in enhancing cAMP accumulation assays.

- Anticancer Screening : Investigations into the anticancer properties of Acetamide derivatives have demonstrated significant potency against melanoma and pancreatic cancer cell lines. The structural features allow binding with specific receptors involved in cancer progression.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentyloxy group can enhance lipophilicity, facilitating membrane penetration. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

The compound is part of a trio of closely related derivatives:

Acetamide, N-[2-nitro-4-(pentyloxy)phenyl]- (PMN P-92-32): Features a nitro group instead of an amino group, increasing electron-withdrawing effects and altering reactivity.

Key Differences :

- Amino vs. However, nitro groups may confer greater stability in environmental matrices .

Pharmacologically Active Phenylacetamides

Several phenylacetamide derivatives exhibit biological activity, though structural differences influence their efficacy:

Comparison Insights :

- Sulfonamide vs. Pentyloxy Groups : Sulfonamide-containing derivatives (e.g., ) show enhanced receptor binding due to sulfonyl electronegativity, unlike the pentyloxy group, which may prioritize lipophilicity and membrane penetration.

- Amino Group Utility: The 2-amino group in the target compound is uncommon in clinically used acetamides, suggesting niche applications in specialized drug design or environmental chemistry.

Environmental and Physicochemical Comparison

- Herbicide Degradates: Chloroacetamide herbicides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) degrade into structurally similar products, but the target compound’s amino-pentyloxy structure distinguishes it from common herbicide metabolites .

- Crystal Structure: The nitro analog, N-[4-(4-nitrophenoxy)phenyl]acetamide, exhibits planar molecular geometry stabilized by N–H···O hydrogen bonds and π-π interactions. The amino derivative likely shares similar packing motifs but with altered hydrogen-bonding networks .

Biological Activity

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-, also known as 2-[4-(pentyloxy)phenyl]acetamide, is a synthetic organic compound that has garnered interest due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C13H19NO2

- Molecular Weight : 261.36 g/mol

- Melting Point : 94-97°C

- Boiling Point : Approximately 375.9°C at 760 mmHg

- Solubility : Slightly soluble in water; higher solubility in organic solvents like ethanol and chloroform.

The biological activity of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- is largely attributed to its structural features:

- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing interaction with enzymes or receptors.

- Pentyloxy Group : Increases lipophilicity, facilitating membrane penetration and interaction with biological targets.

This dual functionality allows the compound to modulate the activity of various biological targets, which may lead to therapeutic effects.

Biological Activities

Research indicates that Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that compounds similar to Acetamide can induce apoptosis and autophagy in cancer cells. For instance, related compounds have demonstrated significant potency against melanoma and pancreatic cancer cell lines .

- The compound's structure is conducive to binding with specific receptors involved in cancer progression, making it a candidate for further investigation in oncology .

- Neuropharmacological Effects :

- Antimicrobial Properties :

Comparative Analysis with Related Compounds

A comparative analysis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- with other acetamides reveals unique features that may influence their biological activities:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group and pentyloxy substitution | Potentially different biological activity due to unique substituents |

| N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | Different pharmacological properties due to quinoline structure |

| Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5... | Contains an acetylamino group | Unique reactivity profile influenced by the acetyl group |

The differences in functional groups significantly impact their interactions with biological targets and overall efficacy.

Case Studies

- GPR88 Agonists Development :

- Anticancer Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.